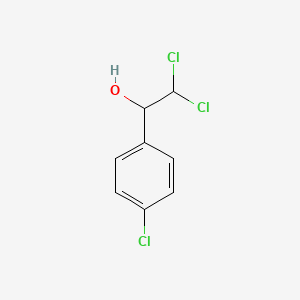

2,2-Dichloro-1-(4-chlorophenyl)ethanol

描述

属性

IUPAC Name |

2,2-dichloro-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRAYDLMSSAKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(Cl)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Differences

Key Observations:

- Chlorination Pattern: The number and position of chlorine atoms significantly influence physicochemical properties. For example, this compound has higher hydrophobicity than its non-β-chlorinated analogue, 1-(4-chlorophenyl)ethanol .

Physicochemical Properties

Table 2: Comparative Physical Properties

*Inferred from structurally similar mitotane .

†Calculated from molecular formula in .

Key Observations:

- Melting Points: Chlorination at the β-position increases crystallinity (e.g., mitotane vs. liquid 1-(4-chlorophenyl)ethanol) .

- Solubility : All compounds show poor water solubility, aligning with their use in lipid-rich environments (e.g., pesticide formulations) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dichloro-1-(4-chlorophenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of 1-(4-chlorophenyl)ethanol using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For example, excess chlorinating agents under anhydrous conditions at 60–80°C improve dichlorination efficiency on the ethyl chain . Comparative studies with analogous compounds (e.g., 2-Chloro-1-(4-chlorophenyl)ethanol) suggest that steric hindrance from the para-chlorophenyl group may require prolonged reaction times .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve chlorine-induced deshielding effects, particularly for protons on the dichlorinated ethyl group and the aromatic ring .

- X-ray Crystallography : Used to confirm the spatial arrangement of chlorine atoms and hydrogen-bonding networks (e.g., hydroxyl group interactions). Single-crystal studies on similar compounds (e.g., 2,2-Dichloro-1-(4-methylphenyl)ethanone) reveal planar geometries stabilized by intramolecular Cl···H interactions .

- IR Spectroscopy : Identifies O-H stretching (~3200–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Q. What preliminary biological activities have been reported for chlorinated ethanol derivatives, and how do they inform research on this compound?

- Methodological Answer : Chlorinated phenylethanol analogs exhibit antifungal and enzyme-modulating properties. For instance, 2-Chloro-1-(4-chlorophenyl)ethanol disrupts fungal membrane integrity via hydroxyl group interactions . Researchers should prioritize in vitro assays (e.g., microbial growth inhibition, receptor-binding studies) to evaluate its bioactivity. Dose-response curves and control experiments with non-chlorinated analogs are critical to isolate chlorine-specific effects .

Advanced Research Questions

Q. How does the chlorination pattern influence the compound’s interaction with biological receptors or enzymes?

- Methodological Answer : The para-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the 2,2-dichloroethyl moiety may sterically hinder binding to active sites. Computational docking studies (e.g., using AutoDock Vina) paired with mutagenesis assays can map binding affinities. For example, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride shows modulated serotonin receptor activity, suggesting similar targets for this compound . Competitive inhibition assays with radiolabeled ligands are recommended to quantify receptor occupancy .

Q. What methodologies resolve contradictions between computational predictions and experimental structural data for chlorinated ethanol derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT calculations. Hybrid approaches combining XRD (for experimental geometry) and solvent-phase molecular dynamics simulations improve accuracy. For example, Hirshfeld surface analysis of (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]diazene derivatives reconciles crystallographic data with van der Waals interactions . Researchers should validate computational models against multiple experimental datasets (e.g., NMR, XRD) .

Q. What environmental degradation pathways are predicted for this compound, and how can its persistence be assessed?

- Methodological Answer : Reductive dechlorination is a likely pathway in anaerobic environments, as observed for DDE analogs (e.g., 1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene). Sediment microcosm studies with isotopic labeling (e.g., ³⁶Cl) track degradation rates . Gas chromatography-mass spectrometry (GC-MS) quantifies intermediate metabolites, while QSAR models predict half-lives based on chlorine substitution patterns .

Data Analysis and Experimental Design

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial designs, systematically vary temperature, catalyst concentration, and solvent polarity. For example, ethanol as a solvent may reduce side reactions compared to dichloromethane . HPLC monitoring of reaction progress identifies byproducts (e.g., over-chlorinated derivatives), enabling real-time adjustments .

Q. What strategies validate the compound’s purity and stability under storage conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis detect decomposition products (e.g., oxidation to ketones) .

- Purity Assurance : Combustion analysis (C/H/Cl) and differential scanning calorimetry (DSC) verify stoichiometric ratios and melting point consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。